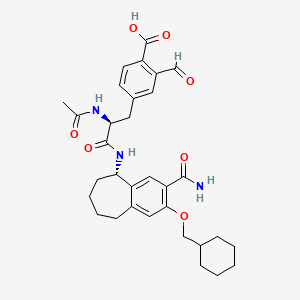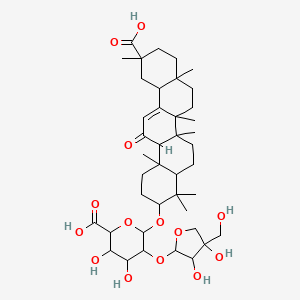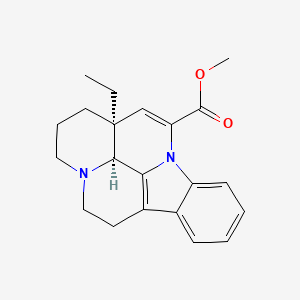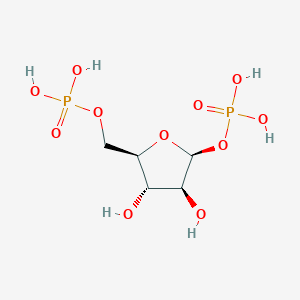
Agrimonolide
描述
Agrimonolide is a bioactive compound that naturally occurs in the plants Agrimonia pilosa Ledeb. and Spiraea formosana Hayata. It is a derivative of isocoumarins and was first isolated from the fresh root of Agrimonia pilosa in 1958 by a Japanese scholar. This compound is highly lipophilic and readily crosses the blood-brain barrier. It has garnered significant interest due to its potential as a multitarget natural treatment for various diseases, including cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus .
科学研究应用
Agrimonolide has a wide range of scientific research applications:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound has shown promise as a treatment for various diseases, including cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus.
作用机制
Target of Action
Agrimonolide (AM) is a bioactive compound that naturally occurs in the plants Agrimonia pilosa Ledeb . It has been identified as a multitarget natural treatment for various diseases, such as cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus . The primary targets of AM in colon cancer are PI3K, AKT, and mTOR .
Mode of Action
AM interacts with its targets, leading to a series of cellular and molecular changes. For instance, in colon cancer cells, AM up-regulates Caspase-3 and BAX proteins, down-regulates C-Myc, Cyclin D1, and BCL-2 proteins, and inactivates the PI3K/AKT/mTOR pathway both in vitro and in vivo .
Biochemical Pathways
AM affects several biochemical pathways. It has been reported to stimulate the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway . In colon cancer, AM suppresses progression through inactivating the PI3K/AKT/mTOR pathway .
Pharmacokinetics
AM is highly lipophilic and readily crosses the blood–brain barrier . . Additionally, the pharmacokinetics, metabolism, and disposition of this compound have received little attention .
Result of Action
AM shows no cytotoxicity over a range of concentrations in different types of cells, providing evidence for its good safety profile in vitro . In colon cancer, AM weakens cell proliferation, invasion, migration, and apoptosis inhibition, and suppresses colon cell in vivo growth .
生化分析
Biochemical Properties
Agrimonolide interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has a significant impact on cellular and molecular levels .
Cellular Effects
This compound shows no cytotoxicity over a range of concentrations in different types of cells, indicating its good safety profile in vitro . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to suppress colon cancer progression through inactivating the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
Current research indicates that this compound is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Most studies on this compound’s pharmacological activities, mechanisms of action, and safety lack substantial animal or human data .
准备方法
Agrimonolide can be synthesized through a series of reactions, including Stobbe condensation, ester hydrolysis, benzyl decarboxylation, bromine addition, and reduction. An overall yield of 2.6% this compound was obtained through these reactions . The synthetic route involves protecting two phenolic hydroxyl groups with a benzyl group, followed by subsequent reactions to form the final compound .
化学反应分析
Agrimonolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly involving the phenolic hydroxyl groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Agrimonolide is similar to other isocoumarins and flavonoids found in Agrimonia pilosa. Some of the similar compounds include:
Desmethylthis compound: Another bioactive polyphenol with similar antioxidant, anti-diabetic, and anti-inflammatory potential.
Luteolin: A flavonoid with strong α-glucosidase inhibitory activities.
Quercetin: A flavonoid known for its antioxidant properties.
This compound stands out due to its unique combination of lipophilicity, ability to cross the blood-brain barrier, and multitarget therapeutic potential .
属性
IUPAC Name |
(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJTEPDESMEHE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944104 | |
| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-24-1 | |
| Record name | Agrimonolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agrimonolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)













